molecular formula C51H84O23 B1214763 2-[4-Hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol CAS No. 55639-71-9

2-[4-Hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Cat. No.: B1214763
CAS No.: 55639-71-9
M. Wt: 1065.2 g/mol
InChI Key: RPYHJEFMMXMMHG-UHFFFAOYSA-N
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Description

The compound 2-[4-Hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol is a highly complex organic molecule. It features multiple hydroxyl groups, oxane rings, and a pentacyclic structure, indicating its potential biological and chemical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Formation of the oxane rings: This could involve cyclization reactions.

    Introduction of hydroxyl groups: This might be achieved through hydroxylation reactions.

    Assembly of the pentacyclic structure: This could involve a series of cycloaddition reactions.

Industrial Production Methods

Industrial production of such a complex molecule would require advanced techniques such as:

    Multi-step synthesis: Using automated synthesizers.

    Purification processes: Such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogenating agents for hydroxyl group substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction would yield alcohols.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a model compound for studying complex organic reactions.

    Biology: Potential use in studying cellular processes due to its multiple hydroxyl groups.

    Medicine: Possible applications in drug development due to its complex structure.

    Industry: Use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. Potential pathways include:

    Enzyme inhibition or activation: Due to its multiple functional groups.

    Signal transduction pathways: Interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    2-[4-Hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol: A similar compound with slight variations in the functional groups or ring structures.

    Other pentacyclic compounds: Such as steroids or terpenes.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of hydroxyl groups, oxane rings, and the pentacyclic structure, which could confer unique biological or chemical properties.

Properties

IUPAC Name

2-[4-hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H84O23/c1-20(19-66-45-39(61)37(59)34(56)29(16-52)69-45)8-13-51(65)21(2)32-28(74-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)68-48-44(73-46-40(62)36(58)33(55)22(3)67-46)42(64)43(31(18-54)71-48)72-47-41(63)38(60)35(57)30(17-53)70-47/h6,20-22,24-48,52-65H,7-19H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYHJEFMMXMMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H84O23
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90932705
Record name 3-{[6-Deoxyhexopyranosyl-(1->2)-[hexopyranosyl-(1->4)]hexopyranosyl]oxy}-22-hydroxyfurost-5-en-27-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1065.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55639-71-9, 145854-02-0
Record name beta-D-Glucopyranoside, (3beta)-26-(beta-D-glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(beta-D-glucopyranosyl-(1-4))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055639719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Balanitoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145854020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{[6-Deoxyhexopyranosyl-(1->2)-[hexopyranosyl-(1->4)]hexopyranosyl]oxy}-22-hydroxyfurost-5-en-27-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90932705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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